molecular formula C8H9N3O B1310505 (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-00-9

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B1310505
M. Wt: 163.18 g/mol
InChI Key: YEDUHNTUAOOSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05834501

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 45 g of 2-hydroxymethyl-3H-imidazo[5,4-b]pyridine, 13.17 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 20.7 ml of methyl iodide and 1.43 liter of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 1:1 by volume as the eluent, to give 3.24 g of the title compound, melting at 130°-132° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
13.17 g
Type
reactant
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
1.43 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][N:6]=2.[H-].[Na+].[CH3:14]I>CN(C)C=O>[OH:1][CH2:2][C:3]1[N:11]([CH3:14])[C:10]2[C:5]([N:4]=1)=[N:6][CH:7]=[CH:8][CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OCC=1NC2=NC=CC=C2N1
Step Two
Name
Quantity
13.17 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20.7 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
1.43 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
OCC=1N(C=2C(=NC=CC2)N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.